molecular formula C18H18N4O5S3 B2962968 2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 922101-46-0

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No. B2962968
CAS RN: 922101-46-0
M. Wt: 466.55
InChI Key: GXPNFHCMMMPWGB-UHFFFAOYSA-N
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Description

2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)-N-(4-sulfamoylphenyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. The compound is also known as MTA-SA and has been found to exhibit a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Activity

Compounds incorporating a sulfamoyl moiety, including thiazole derivatives, have been synthesized and evaluated for their potential as antimicrobial agents. The synthesis of new heterocyclic compounds aimed at incorporating sulfamoyl and thiazole units has demonstrated promising antibacterial and antifungal activities in vitro. This suggests potential applications of similar compounds in developing new antimicrobial drugs (Darwish et al., 2014).

Carbonic Anhydrase Inhibition

Thiazolylsulfonamides structurally related to known helicase-primase inhibitors have been synthesized and investigated for their inhibitory activity against human carbonic anhydrase isoforms. These studies have revealed that these compounds exhibit low nanomolar inhibition values, indicating potential applications in treating diseases such as cancer, obesity, epilepsy, and glaucoma, where carbonic anhydrases play a significant role (Carta et al., 2017).

Anticonvulsant Agents

Research into azoles incorporating a sulfonamide thiazole moiety has led to the synthesis of compounds evaluated for their anticonvulsant activity. Some of these synthesized compounds have shown significant protection against picrotoxin-induced convulsion, suggesting the potential use of these compounds as anticonvulsant agents (Farag et al., 2012).

Antioxidant Activity

Amidomethane sulfonyl-linked bis heterocycles have been synthesized and tested for antioxidant activity. One of the compounds demonstrated excellent antioxidant activity, surpassing that of the standard Ascorbic acid, which indicates potential applications in oxidative stress-related conditions (Talapuru et al., 2014).

properties

IUPAC Name

2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S3/c1-12-2-6-16(7-3-12)30(26,27)22-18-21-14(11-28-18)10-17(23)20-13-4-8-15(9-5-13)29(19,24)25/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22)(H2,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPNFHCMMMPWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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